
N-(4-((1-ethyl-3-nitro-2-oxo-1,2-dihydroquinolin-4-yl)amino)phenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(4-((1-ethyl-3-nitro-2-oxo-1,2-dihydroquinolin-4-yl)amino)phenyl)acetamide” is a complex organic compound. It contains a quinoline moiety, which is a heterocyclic aromatic organic compound with the chemical formula C9H7N . Quinolines are important in the field of natural products, medicinal chemistry, and materials science .
Molecular Structure Analysis
The compound contains a quinoline moiety, which is a bicyclic compound with one benzene ring fused to a pyridine ring . The presence of the nitro group (-NO2) and the acetamide group (-NHCOCH3) suggest that this compound may have interesting reactivity.Chemical Reactions Analysis
The reactivity of this compound could be quite complex due to the presence of several functional groups. The nitro group is electron-withdrawing and could potentially undergo reduction reactions. The acetamide group could participate in hydrolysis reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups. Quinoline derivatives are generally stable and have a planar structure .科学的研究の応用
Antimalarial Activity
Compounds structurally similar to N-(4-((1-ethyl-3-nitro-2-oxo-1,2-dihydroquinolin-4-yl)amino)phenyl)acetamide have been synthesized and evaluated for their antimalarial activities. For example, a study by Werbel et al. (1986) synthesized a series of compounds and found them to possess excellent activity against resistant strains of Plasmodium berghei in mice, indicating their potential for clinical trials in treating malaria Werbel et al., 1986.
Analgesic and Anti-inflammatory Activities
The design and synthesis of quinazolinyl acetamides have demonstrated significant analgesic and anti-inflammatory activities. A study by Alagarsamy et al. (2015) highlighted the potent effects of these compounds, comparing favorably to reference standards such as diclofenac sodium, thus indicating their potential in developing new therapeutic agents for pain and inflammation management Alagarsamy et al., 2015.
Antimicrobial Activity
The antimicrobial properties of quinazoline derivatives have been explored, with certain compounds exhibiting significant antibacterial and antifungal activities. For instance, novel 2-(substituted)-N-(4-oxo-2-phenylquinazolin-3(3H)-yl)acetamides were synthesized and showed good activity against various microbial strains, suggesting their utility in combating microbial infections Patel & Shaikh, 2011.
Antioxidant Activity
Complexes constructed from pyrazole-acetamide derivatives, including N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl) acetamide, have been synthesized and characterized for their antioxidant activities. These studies indicate the potential of such compounds in oxidative stress-related conditions Chkirate et al., 2019.
Synthesis of Key Intermediates for Kinase Inhibitors
The synthesis of N-(3-cyano-7-ethoxy-1,4-dihydro-4-oxoquinolin-6-yl)acetamide, a key intermediate in the production of selective EGFR kinase inhibitors, exemplifies the role of similar compounds in the synthesis of important pharmaceutical agents Jiang et al., 2011.
将来の方向性
作用機序
Target of Action
The primary targets of N-[4-[(1-ethyl-3-nitro-2-oxoquinolin-4-yl)amino]phenyl]acetamide are currently unknown. This compound is a complex molecule with multiple functional groups, including a nitro group and a quinolinone structure
Mode of Action
The nitro group in the molecule is a hybrid of two equivalent resonance structures, carrying a full positive charge on nitrogen and a half-negative charge on each oxygen . This polar character could potentially influence its interaction with biological targets.
Biochemical Pathways
Compounds with similar structures, such as those containing imidazole or indole moieties, have been reported to show a broad range of biological activities . These activities include antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
特性
IUPAC Name |
N-[4-[(1-ethyl-3-nitro-2-oxoquinolin-4-yl)amino]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O4/c1-3-22-16-7-5-4-6-15(16)17(18(19(22)25)23(26)27)21-14-10-8-13(9-11-14)20-12(2)24/h4-11,21H,3H2,1-2H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGBRQZPYLBENHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C(=C(C1=O)[N+](=O)[O-])NC3=CC=C(C=C3)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


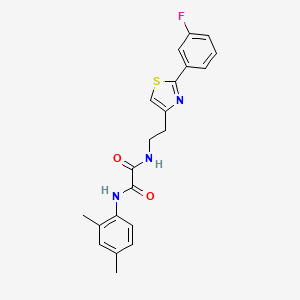
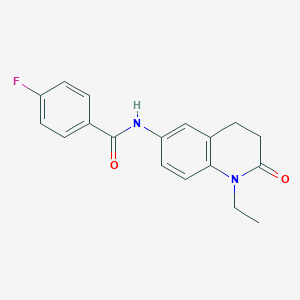

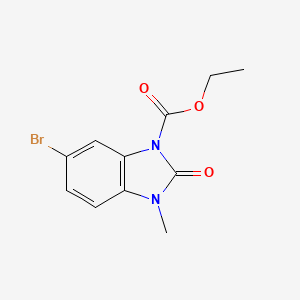



![N-(5-(N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)sulfamoyl)thiazol-2-yl)acetamide](/img/structure/B2990992.png)
![7-(pyridin-3-yl)-6-(o-tolyl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine](/img/structure/B2990994.png)
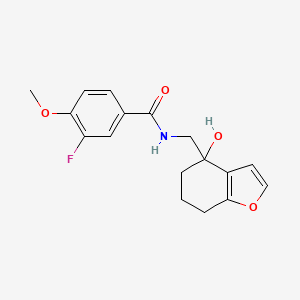
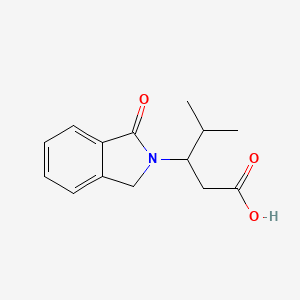
![N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)thiophene-2-sulfonamide](/img/structure/B2990997.png)
